4-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that consists of a pyrrole ring fused to a pyridine ring with a methyl group attached at the 4-position.
Mechanism of Action
Target of Action
Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been found to have potential as analgesic and sedative agents, and can be used to treat diseases of the nervous and immune systems . They also exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Mode of Action
It’s known that pyrrolopyridine derivatives can inhibit the phosphorylation of certain proteins, which can regulate various signaling pathways .
Biochemical Pathways
It’s known that pyrrolopyridine derivatives can regulate the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Result of Action
It’s known that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
4-methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, this compound can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to changes in cell signaling and function . Additionally, this compound can interact with DNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . This metabolism can affect the compound’s bioavailability and activity . Additionally, this compound can influence metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and affects gene expression . Additionally, this compound can be found in the mitochondria, where it influences cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-c]pyridine core. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-amine.
Substitution: Formation of halogenated derivatives such as 4-methyl-3-bromo-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
4-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-pyrrolo[2,3-c]pyridine: Lacks the methyl group at the 4-position.
4-methyl-1H-pyrrolo[3,4-c]pyridine: Differs in the position of the nitrogen atom in the pyridine ring.
4-methyl-1H-pyrrolo[2,3-b]pyridine: Has a different fusion pattern of the pyrrole and pyridine rings.
Uniqueness: 4-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific fusion pattern and the presence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Biological Activity
4-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Research indicates that this compound derivatives exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Specifically, studies have highlighted its ability to modulate signaling pathways associated with tumor growth and metastasis .
In Vitro Studies
In vitro studies have demonstrated that this compound is effective against several cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the nanomolar range against FGFRs, indicating potent inhibitory activity. For example, a related derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 .
- Cell Lines Tested : The compound has been tested on various cancer cell lines, including breast cancer (4T1), colon cancer (HCT116), and others. Results indicated significant inhibition of proliferation and induction of apoptosis in these cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. The following table summarizes the SAR findings related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methyl group at position 4 | Potent FGFR inhibitor |
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine substituent at position 4 | Altered binding characteristics |
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Carboxylate at position 3 | Different receptor interactions |
This table illustrates how variations in the chemical structure can lead to differences in biological activity, emphasizing the importance of specific substituents in enhancing therapeutic efficacy.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on FGFR Inhibition : A recent study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory activities. Among them, a derivative with a methyl group at position 4 showed promising results in inhibiting breast cancer cell proliferation and inducing apoptosis .
- Cytotoxicity Assessment : Another study assessed the cytotoxicity of various pyrrolo derivatives against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 0.021 μM against specific cell lines, demonstrating strong antiproliferative effects .
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-9-5-8-7(6)2-3-10-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARYQDTXBRXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676852 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-86-8 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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